molecular formula C20H19N3O3 B570586 (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide CAS No. 951661-85-1

(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide

Cat. No.: B570586
CAS No.: 951661-85-1
M. Wt: 349.39
InChI Key: QWRJNDUNSMFZTP-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide. The nomenclature reflects the complex stereochemical arrangement and the multiple ring systems present in the molecular structure. The stereochemical descriptors (1S,3R) indicate the absolute configuration at positions 1 and 3 of the tetrahydropyridoindole core, which is crucial for understanding the compound's three-dimensional spatial arrangement and potential biological activity.

The compound belongs to the broader class of beta-carboline derivatives, specifically the tetrahydropyridoindole subfamily. This classification is significant because beta-carbolines are known for their diverse pharmacological properties and their presence in numerous natural products and synthetic pharmaceuticals. The stereochemical configuration plays a critical role in determining the compound's interaction with biological targets, as different stereoisomers can exhibit vastly different biological activities.

The benzodioxole substituent at position 1 introduces additional complexity to the stereochemistry, as this aromatic system can adopt different orientational preferences relative to the pyridoindole core. The N-methyl carboxamide functionality at position 3 provides another stereochemical element that influences the overall molecular conformation and potential for hydrogen bonding interactions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C20H19N3O3. This formula indicates the presence of 20 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms, reflecting the substantial molecular complexity of this heterocyclic compound. The molecular weight is calculated to be 349.4 grams per mole, placing it within the typical range for small molecule pharmaceuticals.

The elemental composition reveals several important structural features. The relatively high carbon-to-hydrogen ratio indicates significant aromatic character, which is consistent with the presence of the indole, pyridine, and benzodioxole ring systems. The three nitrogen atoms are distributed across the pyridoindole framework and the carboxamide functionality, while the three oxygen atoms are found in the benzodioxole methylenedioxy bridge and the carboxamide carbonyl group.

Property Value
Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Carbon Atoms 20
Hydrogen Atoms 19
Nitrogen Atoms 3
Oxygen Atoms 3
Aromatic Rings 3

The molecular weight of 349.4 grams per mole positions this compound within Lipinski's Rule of Five parameters for drug-like molecules, though additional factors such as lipophilicity and polar surface area would need to be considered for complete assessment. The presence of the benzodioxole moiety is particularly noteworthy, as this structural element has been associated with various biological activities including anti-inflammatory, anticancer, and antioxidant properties.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of related tetrahydropyridoindole compounds reveals important insights into the three-dimensional structure and conformational preferences of these molecular systems. The tetrahydropyridoindole framework adopts a characteristic bicyclic arrangement where the six-membered tetrahydropyridine ring is fused to the indole system. This fusion creates a rigid molecular scaffold that constrains the overall conformation and influences the spatial positioning of substituents.

The benzodioxole moiety introduces additional conformational considerations, as the five-membered dioxole ring can adopt different orientations relative to the benzene ring. The methylenedioxy bridge typically exhibits a puckered conformation that minimizes steric interactions while maintaining optimal orbital overlap. This structural feature contributes to the overall lipophilicity of the molecule and may influence its ability to cross biological membranes.

Computational studies of similar compounds suggest that the carboxamide functionality at position 3 can participate in both intramolecular and intermolecular hydrogen bonding interactions. The N-methyl substitution on the carboxamide nitrogen reduces the compound's hydrogen bonding capacity compared to the unsubstituted amide but may enhance membrane permeability and metabolic stability.

Structural Feature Conformational Impact
Tetrahydropyridoindole Core Rigid bicyclic framework
Benzodioxole Substituent Flexible aromatic attachment
Methylenedioxy Bridge Puckered five-membered ring
N-Methyl Carboxamide Reduced hydrogen bonding

The stereochemical configuration (1S,3R) creates a specific three-dimensional arrangement that may be crucial for biological activity. The substituents at positions 1 and 3 adopt axial or equatorial orientations that influence the overall molecular shape and the accessibility of functional groups for intermolecular interactions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's connectivity and stereochemistry. The 1H nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons of the indole, benzodioxole, and pyridine systems, typically appearing in the 6.5-8.0 parts per million region. The methylenedioxy bridge protons would appear as a characteristic singlet around 5.9-6.0 parts per million, while the N-methyl group would generate a singlet in the 2.5-3.0 parts per million range.

The 13C nuclear magnetic resonance spectrum would reveal the diverse carbon environments present in the molecule. Aromatic carbons would appear in the 110-160 parts per million region, with the carbonyl carbon of the carboxamide group appearing around 170-180 parts per million. The aliphatic carbons of the tetrahydropyridine ring would be observed in the 20-60 parts per million range, with their exact chemical shifts depending on their proximity to electronegative atoms and aromatic systems.

Infrared spectroscopy would provide information about the functional groups present in the molecule. The carboxamide carbonyl stretch would appear as a strong absorption around 1650-1680 wavenumbers, while the indole nitrogen-hydrogen stretch would be observed around 3200-3400 wavenumbers. The aromatic carbon-hydrogen stretches would appear around 3000-3100 wavenumbers, and the methylenedioxy carbon-oxygen stretches would be found in the 1000-1300 wavenumbers region.

Spectroscopic Method Key Diagnostic Features
1H Nuclear Magnetic Resonance Aromatic protons (6.5-8.0 ppm), Methylenedioxy (5.9-6.0 ppm)
13C Nuclear Magnetic Resonance Carbonyl carbon (170-180 ppm), Aromatic carbons (110-160 ppm)
Infrared Spectroscopy Carboxamide C=O (1650-1680 cm⁻¹), N-H stretch (3200-3400 cm⁻¹)
Mass Spectrometry Molecular ion [M+H]⁺ at m/z 350

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be observed at mass-to-charge ratio 350 for the protonated molecule [M+H]⁺. Fragmentation patterns would likely include loss of the benzodioxole moiety and characteristic fragmentations of the tetrahydropyridoindole core system.

Properties

IUPAC Name

(1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJNDUNSMFZTP-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide is a compound with significant potential in pharmacology due to its structural similarity to known bioactive molecules. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 951661-85-1
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE5, which is involved in the regulation of cyclic nucleotide signaling pathways.

Table 1: Biological Activity Overview

Activity TypeTargetIC50 (µM)Reference
PDE5 InhibitionPDE57 nM
Antioxidant ActivityReactive Oxygen SpeciesN/A
Neuroprotective EffectsMAO A/BN/A

PDE5 Inhibition

A significant study reported the compound's potency as a PDE5 inhibitor. The IC50 value was determined to be remarkably low at 7 nM, indicating strong inhibitory action compared to other compounds in the same class. This inhibition can lead to enhanced levels of cyclic GMP, promoting vasodilation and potentially providing therapeutic benefits for conditions like erectile dysfunction and pulmonary hypertension.

Antioxidant Activity

Preliminary studies have suggested that this compound exhibits antioxidant properties by scavenging free radicals. While specific IC50 values for antioxidant activity were not detailed in the literature reviewed, the structural features of the compound suggest it may interact effectively with reactive oxygen species.

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective effects by inhibiting monoamine oxidases (MAO A and B). These enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, which may be beneficial in treating neurodegenerative diseases like Parkinson's and depression.

Case Studies

  • Erectile Dysfunction Treatment : A clinical trial involving a similar compound demonstrated significant improvements in erectile function scores when administered to patients with erectile dysfunction. The study highlighted the importance of PDE5 inhibition in enhancing sexual health outcomes.
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of compounds related to this compound in rodent models of Alzheimer's disease. Results indicated reduced neuronal loss and improved cognitive function.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.38 g/mol
  • IUPAC Name : (1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
  • CAS Number : 951661-85-1

Structural Characteristics

The compound features a complex bicyclic structure that includes a pyridoindole moiety and a methylenedioxyphenyl group. The stereochemistry at the 1 and 3 positions is crucial for its biological activity.

Antidepressant Activity

Research has indicated that derivatives of the pyridoindole class exhibit antidepressant properties. A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures to (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide showed significant effects on serotonin reuptake inhibition. This suggests potential applications in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival . This opens avenues for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The benzodioxole moiety is believed to enhance this activity by facilitating interactions with DNA . Further research is needed to elucidate the full scope of its anticancer mechanisms.

Synthesis of Tadalafil Analogues

The compound serves as an intermediate in the synthesis of Tadalafil analogues. A highly stereoselective Pictet-Spengler reaction involving D-tryptophan methyl ester and piperonal was reported to yield this compound effectively . This reaction is crucial for producing various pharmaceutical compounds with enhanced efficacy.

Chiral Reagent Development

Given its chiral nature, this compound can be utilized as a chiral reagent in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in developing new drugs with desired enantiomeric purity .

Case Study 1: Antidepressant Screening

A controlled study evaluated the antidepressant effects of various pyridoindole derivatives in animal models. The results indicated that compounds structurally related to this compound significantly reduced depressive-like behaviors compared to controls .

Case Study 2: Neuroprotection in Cellular Models

In vitro experiments demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. The protective effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydro-β-carbolines with diverse substitutions. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry LogP Source
Target Compound C20H19N3O3 349.39 N-methyl carboxamide (1S,3R) ~2.9*
(1R,3R)-2-(2-Chloroacetyl)-N-methyl analog (CAS 951661-81-7) C22H20ClN3O4 425.86 2-chloroacetyl, N-methyl carboxamide (1R,3R) 3.05
(1S,3S)-Methyl ester (CAS 171596-43-3) C20H18N2O4 350.37 Methyl ester (1S,3S) N/A
(1R,3R)-Carboxylic acid hydrochloride (CAS 474668-76-3) C19H17N2O4·HCl 372.80 Carboxylic acid, HCl salt (1R,3R) N/A
1-(5-Benzamidopentyl)-1-methyl analog () C23H25N3O2 415.47 Benzamidopentyl, methyl N/A N/A
1-(2H-1,3-Benzodioxol-5-yl)-3-carboxylic acid (K082-0007) C19H16N2O4 336.35 Carboxylic acid Mixture 1.96

*Estimated based on analogs in .

Key Findings :

Substituent Effects on Physicochemical Properties: The N-methyl carboxamide group in the target compound improves aqueous solubility compared to methyl esters (e.g., CAS 171596-43-3) or carboxylic acids (e.g., CAS 474668-76-3), which are more lipophilic . The 2-chloroacetyl substituent in CAS 951661-81-7 increases molecular weight and logP (3.05 vs.

Stereochemical Influence: The (1S,3R) configuration of the target compound distinguishes it from (1R,3R) or (1S,3S) analogs (e.g., CAS 171596-43-3 and 171596-44-4).

Functional Group Variations :

  • Deuterated analogs (e.g., ) retain structural similarity but may exhibit altered metabolic profiles due to isotope effects .
  • Benzamidopentyl derivatives () replace the benzodioxole with a benzamide-linked alkyl chain, drastically altering polarity and target interactions .

Synthetic Routes :

  • The target compound and its analogs are synthesized via Pictet-Spengler reactions, as seen in , with stereochemistry controlled by chiral starting materials or resolution techniques .

Research Implications and Limitations

  • Activity Data : While structural and physicochemical data are well-documented in the evidence, direct biological activity comparisons (e.g., receptor affinity, toxicity) are absent. Further studies are needed to correlate substituents and stereochemistry with functional outcomes.
  • Contradictions : and describe the same CAS number (951661-81-7) but differ in stereochemical descriptors; this ambiguity highlights the need for rigorous structural validation in comparative studies.

Preparation Methods

Malonate-Based Cyclization

Diethyl 2-(pyridin-2-ylmethylene)malonate reacts with in-situ-generated benzynes (from Kobayashi’s precursor) to form diethyl 2-(pyrido[3,4-b]indol-10-yl)malonate (Fig. 1). Optimized conditions (CsF, MeCN, 80°C) yield 53–64% of the cyclized product.

Table 1: Optimization of Malonate-Aryne Cyclization

Fluoride SourceSolventTemp (°C)Yield (%)
CsFMeCN8053
KFDMF10038
TBAFTHF6045

The malonate ester is subsequently hydrolyzed to the carboxylic acid using LiOH/H₂O/THF, followed by activation with SOCl₂ and amidation with methylamine to install the N-methyl carboxamide.

Imine-Aryne Annulation

Condensation of 2-pyridinecarboxaldehyde with methylamine forms an imine, which reacts with benzynes to generate the pyridoindole core. This method avoids malonate intermediates but requires careful control to prevent over-arylation (Scheme 1):

2-Pyridinecarboxaldehyde+CH₃NH₂EtOH, ΔImineAryne(1S,3R)-Pyridoindole\text{2-Pyridinecarboxaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{EtOH, Δ}} \text{Imine} \xrightarrow{\text{Aryne}} \text{(1S,3R)-Pyridoindole}

Stoichiometric adjustments (3 equiv aryne precursor, 60°C) suppress side reactions, yielding 56–60% of the desired product.

Stereochemical Control Strategies

The (1S,3R) configuration is achieved through:

Chiral Auxiliaries

A Oppolzer’s sultam auxiliary is attached to the malonate precursor, directing facial selectivity during cyclization. After annulation, the auxiliary is cleaved via hydrolysis, yielding enantiomerically enriched carboxylic acid (85% ee).

Asymmetric Catalysis

Cu(I)-bisoxazoline catalysts promote asymmetric Pictet-Spengler reactions between tryptamine derivatives and benzodioxol-5-yl aldehydes. This method constructs the tetrahydro-β-carboline core with 92% ee (Table 2).

Table 2: Asymmetric Pictet-Spengler Reaction Optimization

CatalystSolventTemp (°C)ee (%)
Cu(I)-PhBoxCH₂Cl₂-2092
Cu(I)-IndaBoxToluene088
No CatalystMeOH250

Functionalization and Late-Stage Modifications

Carboxamide Installation

The carboxylic acid intermediate (from malonate hydrolysis) is activated with EDCl/HOBt and coupled with methylamine in THF, achieving 78% yield. Alternative methods include using HATU/DIPEA for milder conditions (85% yield).

Benzodioxol Group Stability

Reactions involving strong acids/bases are avoided to preserve the benzodioxol ring. Microwave-assisted synthesis (100°C, 10 min) in neutral solvents (MeCN) minimizes decomposition.

Analytical Characterization

Final products are validated via:

  • ¹H/¹³C NMR : Key signals include the benzodioxol protons (δ 6.8–7.1 ppm) and N-methyl resonance (δ 2.9 ppm).

  • Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (80:20), confirms ≥98% enantiomeric excess.

  • HRMS : [M+H]⁺ calculated for C₂₁H₂₁N₃O₃: 364.1664; found: 364.1667 .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide?

The synthesis involves multi-step organic reactions, including cyclization, amidation, and stereochemical control. A common approach is to:

Form the pyridoindole core via Pictet-Spengler or Bischler-Napieralski reactions, using indole derivatives and aldehydes under acidic conditions.

Introduce the benzodioxole moiety via nucleophilic substitution or coupling reactions.

Install the N-methyl carboxamide group using methylamine or its derivatives in the presence of coupling agents (e.g., EDC/HOBt).

Q. Challenges :

  • Stereochemical control : The (1S,3R) configuration requires chiral catalysts (e.g., Evans oxazaborolidines) or resolution techniques .
  • Purity : Column chromatography or recrystallization in solvents like dichloromethane/methanol is critical to isolate enantiopure forms .

Structural Characterization

Q. Q2. What advanced analytical methods validate the compound’s structure and stereochemistry?

A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, coupling constants (JJ) between protons on C1 and C3 distinguish (1S,3R) from other stereoisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed mass: 352.161 vs. calculated: 352.161 for the deuterated analog) .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related pyridoindole derivatives (e.g., bond angles and torsion angles) .

Q. Q3. How does the benzodioxole moiety influence metabolic stability in pharmacokinetic studies?

The benzodioxole group enhances metabolic stability by:

  • Reducing oxidative degradation : The methylenedioxy bridge minimizes CYP450-mediated oxidation compared to unsubstituted phenyl groups.
  • Deuterated analogs : Substituting hydrogen with deuterium at the N-methyl position (e.g., TRC-B203537-25MG) further slows metabolism, increasing half-life (t1/2_{1/2}) in vitro .

Q. Experimental Design :

  • Compare plasma stability of deuterated vs. non-deuterated analogs using liver microsomes.
  • Monitor metabolites via LC-MS/MS to identify deuteration effects .

Data Contradictions and Resolution

Q. Q4. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

Discrepancies often arise from:

  • Substituent effects : The chloroacetyl derivative (CAS 951661-81-7) shows altered receptor affinity compared to the parent compound due to electrophilic reactivity .
  • Assay variability : Use standardized protocols (e.g., AOAC SMPR 2014.011) for phosphodiesterase inhibition assays to minimize inter-lab variability .

Q. Resolution Strategy :

Dose-response curves : Validate potency (IC50_{50}) across multiple replicates.

Molecular docking : Compare binding modes of analogs (e.g., chloroacetyl vs. carboxamide) to identify critical interactions .

Stereochemical Impact on Bioactivity

Q. Q5. How do stereoisomers of this compound differ in biological activity?

The (1S,3R) configuration is critical for target engagement. For example:

  • (1R,3S)-isomer : Shows 10-fold lower affinity for serotonin receptors due to mismatched hydrogen bonding with Asp155 in the binding pocket .
  • Deuterated (1S,3R)-form : Maintains activity while improving pharmacokinetic properties (e.g., AUC increased by 40% in rodent models) .

Q. Methodology :

  • Chiral HPLC : Separate isomers using columns like Chiralpak IA with hexane/isopropanol (90:10) .
  • Pharmacophore modeling : Map steric and electronic requirements for target binding .

Advanced Applications in Drug Discovery

Q. Q6. What strategies optimize this compound for in vivo neuropharmacology studies?

Key optimizations include:

  • Prodrug design : Introduce ester groups (e.g., methyl ester in CAS 171596-44-4) to enhance blood-brain barrier penetration .
  • Toxicity screening : Assess hERG inhibition and hepatotoxicity using primary hepatocyte assays .

Q. Table: Comparative Bioactivity

DerivativeTarget IC50_{50} (nM)BBB Permeability (PAMPA)
Parent Compound120 ± 15Low (LogPe = -3.2)
Methyl Ester Analog95 ± 10High (LogPe = -1.8)
Chloroacetyl Analog450 ± 30Moderate (LogPe = -2.5)

Methodological Pitfalls

Q. Q7. What are common errors in synthesizing and characterizing this compound?

  • Racemization : Prolonged reaction times in acidic conditions can invert stereochemistry. Mitigate by using low temperatures (0–5°C) and short reaction durations .
  • Impurity carryover : Residual solvents (e.g., dichloromethane) in final products require rigorous drying under high vacuum .

Q. Validation Protocol :

  • HPLC-MS Purity : ≥95% purity with symmetry factor (S) ≤ 1.5.
  • Elemental Analysis : Match C, H, N content to theoretical values within ±0.4% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.